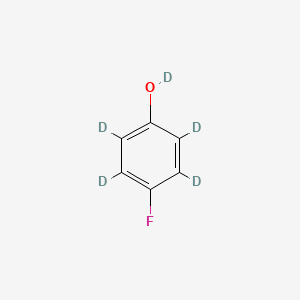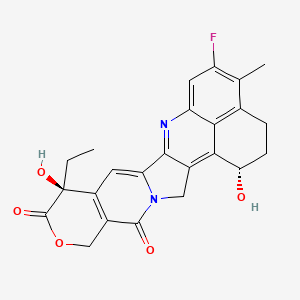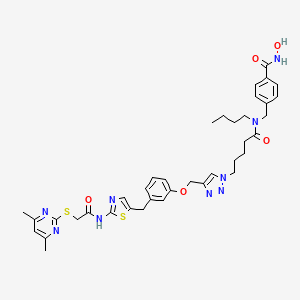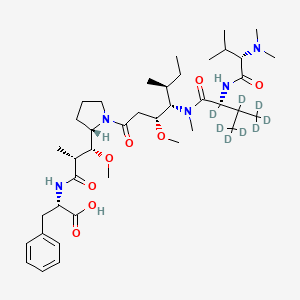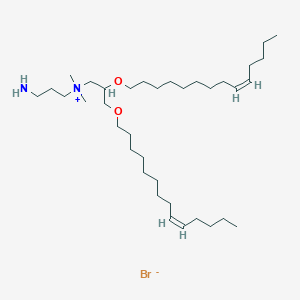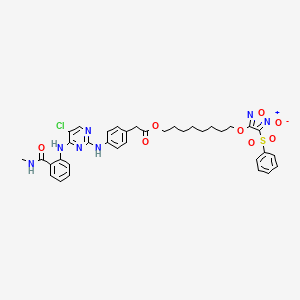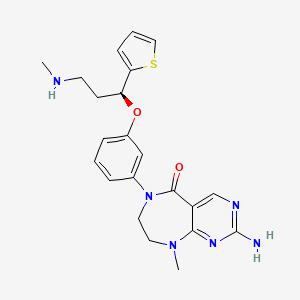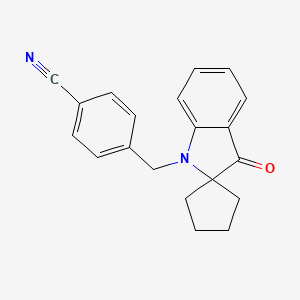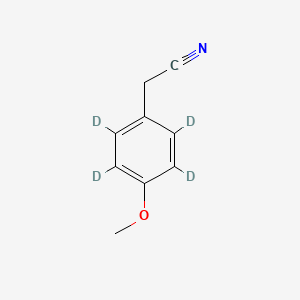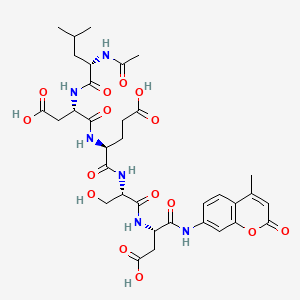
Malonylurea-cyclopentene-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonylurea-cyclopentene-butanoic acid: is a synthetic compound known for its role as a hapten. Haptens are small molecules that, when combined with larger proteins, can elicit an immune response. This compound is often used as a probe for antibody response and immunorecognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Malonylurea-cyclopentene-butanoic acid involves multiple steps, starting with the preparation of malonylurea and cyclopentene derivatives. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must adhere to strict quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Malonylurea-cyclopentene-butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Malonylurea-cyclopentene-butanoic acid is used as a probe for studying chemical reactions and mechanisms. Its unique structure allows researchers to investigate various reaction pathways and intermediates .
Biology: In biological research, this compound is used as a hapten to study immune responses. It helps in understanding how small molecules can trigger antibody production when attached to larger proteins .
Medicine: Its ability to elicit an immune response makes it valuable for creating targeted treatments .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Malonylurea-cyclopentene-butanoic acid involves its role as a hapten. When combined with a carrier protein, it forms a complex that is recognized by the immune system. This recognition triggers an immune response, leading to the production of antibodies. The molecular targets and pathways involved include the activation of B cells and the subsequent production of specific antibodies .
Comparison with Similar Compounds
Malonylurea: A precursor in the synthesis of Malonylurea-cyclopentene-butanoic acid, known for its use in barbiturate synthesis.
Cyclopentene Derivatives: Compounds with similar ring structures, used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its combined structure of malonylurea and cyclopentene, which imparts specific chemical and biological properties. Its role as a hapten makes it particularly valuable in immunological research and applications .
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[5-(cyclopenten-1-yl)-2,4,6-trioxo-1,3-diazinan-5-yl]propanoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-8(16)5-6-12(7-3-1-2-4-7)9(17)13-11(19)14-10(12)18/h3H,1-2,4-6H2,(H,15,16)(H2,13,14,17,18,19) |
InChI Key |
LUITYHDJBFLLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2(C(=O)NC(=O)NC2=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


